N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 340.4 g/mol. This compound is classified as a research chemical, particularly in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound is characterized by the presence of a pyrido-triazine moiety linked to a cyclohexyl acetamide structure, which may contribute to its biological properties.
The synthesis of N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be approached through several synthetic routes. Typically, the synthesis involves the formation of the pyrido-triazine core followed by the introduction of the cyclohexyl acetamide group.
Methods:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. The use of purification techniques such as recrystallization or chromatography is often necessary to isolate the final product.
The molecular structure of N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be represented using various structural formulas:
InChI=1S/C17H16N4O2S/c22-15(18-10-9-13-6-2-1-3-7-13)12-24-16-19-14-8-4-5-11-21(14)17(23)20-16/h1-8,11H,9-10,12H2,(H,18,22)
This InChI string provides a unique identifier for the compound's structure.
Data:
The compound has a complexity rating of 618 and is typically stored under conditions that maintain its stability. The canonical SMILES notation for this compound is C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
, which describes its connectivity in a linear format.
N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide may undergo various chemical reactions typical for compounds with amide and thioether functionalities:
Technical details such as reaction mechanisms and kinetics would require further investigation through experimental studies.
The mechanism of action for N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant to its potential pharmacological effects.
Process:
The compound's activity could stem from its ability to bind to specific targets due to its structural features that mimic natural substrates or inhibitors. Data supporting this would typically come from biological assays assessing its efficacy against specific targets.
The physical and chemical properties of N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide include:
Physical Properties:
Chemical Properties:
Relevant analyses such as melting point determination and spectral characterization (NMR, IR) are essential for confirming identity and purity.
N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has potential applications in scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7